molecular formula C26H24N2O4S2 B277710 3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one

3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one

Cat. No. B277710
M. Wt: 492.6 g/mol
InChI Key: QHALKCGCASQALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Additionally, this compound has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one. One of the areas of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer drug.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one involves the condensation of 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one with 4-(3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is isolated and purified using standard techniques.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory, anti-diabetic, and anti-microbial properties.

properties

Molecular Formula

C26H24N2O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O4S2/c1-31-21-11-7-19(8-12-21)27-23(29)15-33-25(27)17-3-5-18(6-4-17)26-28(24(30)16-34-26)20-9-13-22(32-2)14-10-20/h3-14,25-26H,15-16H2,1-2H3

InChI Key

QHALKCGCASQALW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)C4N(C(=O)CS4)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)C4N(C(=O)CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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